
Semaglutide
Overview
Description
Semaglutide is a glucagon-like peptide 1 receptor agonist used to improve glycemic control in type 2 diabetes mellitus, treat obesity, and reduce the risk of major adverse cardiovascular events in selected adults . It is a synthetic analog of the human glucagon-like peptide 1 hormone, which plays a crucial role in glucose metabolism .
Preparation Methods
Semaglutide is synthesized through a convergent synthetic strategy. The process involves coupling amino acids to a solid-phase resin step by step, followed by cleavage and purification to obtain the final product . Industrial production methods include the use of liquid-phase and solid-phase synthesis techniques to ensure high purity and yield . The preparation of this compound long-acting injectable microcapsules involves a double emulsion process to achieve sustained release and improved stability .
Chemical Reactions Analysis
Structural Basis and Stability Modifications
Semaglutide’s chemical formula is C₁₈₇H₂₉₁N₄₅O₅₉ , with a molecular weight of 4,113.64 g/mol . Key structural features include:
-
Aib8 substitution : Replacement of alanine with 2-aminoisobutyric acid at position 8 confers resistance to dipeptidyl peptidase-4 (DPP-4) enzymatic degradation .
-
C-18 fatty diacid side chain : Attached via a glutamate linker at lysine 26, this modification enhances albumin binding, prolonging half-life to ~7 days .
-
Arg34 substitution : Stabilizes interactions with the GLP-1 receptor .
Table 1: Structural Modifications and Functional Impact
Modification | Position | Purpose | Source |
---|---|---|---|
Aib8 | 8 | DPP-4 resistance | |
C-18 fatty acid chain | 26 | Albumin binding, extended half-life | |
Arg34 | 34 | Receptor binding affinity |
Thermal Degradation
Heating this compound to 85°C for 60 minutes induces fragmentation, as observed via LC-UV and LC/MS . Key findings:
-
Degradation products include truncated peptides and fatty acid derivatives.
-
Ion-pair reagents influence separation efficiency: trifluoroacetic acid (TFA) improves peak resolution compared to formic acid (FA) .
Figure 1 : LC-UV chromatograms of heat-degraded this compound using TFA (A) and FA (B) show distinct impurity profiles .
Enzymatic Degradation
This compound resists DPP-4 cleavage due to Aib8, but undergoes proteolytic hydrolysis in vivo at lysine 26, releasing the fatty acid side chain .
Metabolic Reactions
In humans, this compound is metabolized via:
-
Proteolytic cleavage of the peptide backbone.
-
Excretion: 53% via urine (primarily metabolites) and 18.6% via feces , with only 3% excreted intact .
Table 2: Metabolic Pathways and Byproducts
Pathway | Byproducts | Excretion Route |
---|---|---|
Proteolysis | Short-chain peptides | Urine |
β-oxidation | Acetyl-CoA derivatives | Feces |
Receptor Binding Interactions
This compound binds GLP-1R through:
Figure 2 : Cryo-EM structure (PDB ID 7ki0) highlights this compound’s binding to GLP-1R and G-proteins .
Analytical Challenges
Reverse-phase HPLC using Agilent Polaris Amide C18 or AdvanceBio Peptide Plus columns resolves this compound and its degradants effectively . LC/MS confirms the intact molecule’s mass (4,113.58 Da) and charge states ([M+3H]³⁺ at m/z 1,372.05) .
Scientific Research Applications
Management of Type 2 Diabetes Mellitus (T2DM)
Semaglutide is primarily approved for the treatment of T2DM. The SUSTAIN clinical trial series demonstrated its efficacy in reducing hemoglobin A1C (HbA1c) levels compared to placebo and other diabetes medications. Key findings include:
- SUSTAIN 1 : this compound significantly reduced HbA1c levels compared to placebo.
- SUSTAIN 6 : This trial indicated cardiovascular benefits, showing a reduction in major adverse cardiovascular events among participants treated with this compound .
Weight Management
The use of this compound for weight management has been extensively studied. The STEP (this compound Treatment Effect in People with Obesity) trials have shown that this compound leads to substantial weight loss in individuals with obesity or overweight, even those without diabetes.
- STEP 1 Trial : Participants lost an average of 14.9% of their body weight over 68 weeks when treated with this compound compared to placebo .
- SELECT Trial : This study confirmed that this compound reduced the risk of cardiovascular events by 20% in adults with obesity and pre-existing cardiovascular conditions .
Cardiovascular Benefits
Research indicates that this compound not only aids in glycemic control but also offers cardiovascular protection. The SUSTAIN 6 trial highlighted a significant reduction in cardiovascular events among T2DM patients treated with this compound . Additionally, long-term studies have shown improvements in blood pressure and lipid profiles.
Case Study Examples
- Diabetes Management :
- Long-term Weight Loss :
Efficacy of this compound in Clinical Trials
Study | Population | Duration | Weight Loss (%) | HbA1c Reduction (%) | Cardiovascular Outcomes |
---|---|---|---|---|---|
SUSTAIN 6 | T2DM patients | 2 years | N/A | -0.8 | Reduced events |
STEP 1 | Adults with obesity | 68 weeks | -14.9 | N/A | N/A |
SELECT | Adults with obesity & CVD history | 40 months | -10.2 | N/A | -20% risk reduction |
Mechanism of Action
Semaglutide works by binding to and activating the glucagon-like peptide 1 receptor, thereby stimulating insulin secretion and reducing blood glucose . It also decreases inappropriate glucagon secretion and slows gastric emptying . The molecular targets involved include the glucagon-like peptide 1 receptor and various signaling pathways that regulate glucose metabolism .
Comparison with Similar Compounds
Semaglutide is similar to other glucagon-like peptide 1 receptor agonists such as exenatide and liraglutide . it offers a competitive advantage due to its longer half-life and once-weekly dosing regimen . Unlike exenatide and liraglutide, this compound is available in both subcutaneous and oral formulations . Other similar compounds include tirzepatide, which mimics both glucagon-like peptide 1 and glucose-dependent insulinotropic polypeptide .
Biological Activity
Semaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist that has gained prominence in the treatment of type 2 diabetes (T2D) and obesity. Its biological activity is characterized by its ability to enhance insulin secretion, reduce appetite, and promote weight loss, making it a critical agent in metabolic disease management. This article delves into the mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile of this compound, supported by data tables and relevant case studies.
This compound mimics the action of the endogenous incretin hormone GLP-1. It operates through several mechanisms:
- Insulin Secretion : this compound stimulates glucose-dependent insulin secretion from pancreatic β-cells, which helps lower blood glucose levels after meals .
- Gastric Emptying : It slows gastric emptying, which contributes to reduced postprandial glucose spikes .
- Appetite Regulation : By acting on GLP-1 receptors in the hypothalamus, this compound reduces hunger and increases feelings of satiety, leading to decreased food intake .
The structural modifications of this compound allow for prolonged action. It has a half-life that supports once-weekly dosing due to enhanced binding to serum albumin and resistance to degradation by DPP-4 enzymes .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Absorption : Following subcutaneous administration, this compound exhibits delayed absorption which contributes to its long duration of action .
- Bioavailability : this compound has a high bioavailability with minimal variability across different populations .
- Half-Life : The terminal half-life is approximately one week, allowing for convenient weekly dosing regimens .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Bioavailability | High (approx. 89%) |
Terminal Half-Life | ~7 days |
Dosing Frequency | Once weekly |
Peak Plasma Concentration | 24–72 hours post-dose |
Clinical Efficacy
Clinical trials have demonstrated the effectiveness of this compound in weight management and glycemic control:
- In a pivotal trial, participants receiving this compound lost an average of 15% or more of their body weight compared to placebo .
- This compound also significantly improved glycemic control, with many patients achieving target HbA1c levels within six months of treatment initiation .
Case Study: SELECT Trial
The SELECT trial involved over 17,000 adults with obesity or overweight conditions. Key findings included:
- A 20% reduction in major adverse cardiovascular events among participants treated with this compound versus placebo .
- A significant proportion (77.1%) of participants achieved at least a 5% weight loss at week 104 compared to only 34.4% in the placebo group .
Safety Profile
This compound's safety profile has been assessed in multiple studies. Common adverse effects include gastrointestinal symptoms such as nausea and diarrhea, which typically resolve over time with dose titration . Serious adverse events were reported but were lower in frequency compared to placebo groups.
Table 2: Adverse Events Associated with this compound Treatment
Adverse Event | This compound (%) | Placebo (%) |
---|---|---|
Nausea | 20 | 10 |
Diarrhea | 15 | 5 |
Serious Adverse Events | 16.6 | 8.2 |
Q & A
Basic Research Questions
Q. What are the standard pharmacokinetic (PK) models for characterizing semaglutide’s absorption, distribution, and elimination?
this compound’s PK is typically modeled using a two-compartment disposition framework. This approach separates systemic circulation into central and peripheral compartments, enabling precise estimation of absorption delays (e.g., subcutaneous vs. intravenous administration) and albumin-mediated slow elimination. The model integrates data from clinical pharmacology trials with frequent sampling, leveraging liquid chromatography–tandem mass spectrometry (LC–MS/MS) for quantification .
Q. How do clinical trials assess this compound’s efficacy in obesity-related conditions beyond weight loss?
Q. What systematic review methodologies are robust for synthesizing this compound’s safety and efficacy data?
Preferred Reporting Items for Systematic Reviews and Meta-Analysis (PRISMA) guidelines are recommended. This includes database-specific search strategies (PubMed, Embase, Cochrane), MeSH/keyword combinations (e.g., "this compound," "cardiovascular outcomes"), and snowball searches of reference lists to minimize selection bias .
Advanced Research Questions
Q. How do covariates like body weight influence this compound’s pharmacokinetic exposure?
Population PK analyses show body weight is a key covariate affecting exposure, with inverse correlations between weight and this compound’s average concentration. For instance, a 10% increase in body weight reduces exposure by ~7%, necessitating dose adjustments in obesity trials. Covariate modeling uses nonlinear mixed-effects approaches (e.g., NONMEM) to account for inter-individual variability .
Q. What methodological approaches reconcile contradictory findings in this compound’s cardiovascular outcomes across trials?
Pooled analyses (e.g., SUSTAIN-6 and PIONEER-6 data) and hierarchical composite endpoints (combining mortality, heart failure events, and functional metrics) address event scarcity. Sensitivity analyses further validate consistency, such as excluding trials with high attrition rates or imbalanced baseline risks .
Q. How should researchers design RCTs evaluating this compound in multi-morbid populations (e.g., diabetes + chronic kidney disease)?
Stratified randomization by comorbidities and adaptive trial designs (e.g., sample size re-estimation) improve power. Covariate adjustment for baseline HbA1c, eGFR, and albuminuria is critical. The SUSTAIN-6 trial exemplifies this by pre-specifying subgroup analyses for renal impairment .
Q. What statistical methods are recommended for analyzing subgroup heterogeneity in this compound’s treatment effects?
Pre-specified interaction tests and forest plots are standard. For example, post hoc analyses of age, sex, and BMI subgroups use logistic regression with multiplicity corrections. The STEP-HFpEF trial applied win ratios to prioritize clinical outcomes hierarchically .
Q. How do proteolytic cleavage and albumin binding affect this compound’s metabolic stability?
this compound’s fatty acid side chain facilitates >99% albumin binding, prolonging half-life to ~7 days. Metabolites from peptide backbone cleavage are excreted renally, requiring PK models to incorporate hepatic/renal impairment data. Clinical pharmacology trials with LC–MS/MS track parent drug and metabolite ratios .
Q. Methodological Considerations for Data Interpretation
- Handling Missing Data: Use multiple imputation or pattern-mixture models in trials with high discontinuation rates (e.g., due to gastrointestinal side effects) .
- Safety Signal Detection: Prioritize adverse events (AEs) with ≥5% incidence difference vs. placebo. For example, retinopathy complications in SUSTAIN-6 required adjudication by masked endpoint committees .
- Bioavailability Challenges: Oral this compound’s high within-subject variability (≥50% CV) necessitates crossover trial designs and exposure-response modeling to isolate formulation effects .
Properties
IUPAC Name |
18-[[(1R)-4-[2-[2-[2-[2-[2-[2-[[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-18-oxooctadecanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C187H291N45O59/c1-18-105(10)154(180(282)208-108(13)159(261)216-133(86-114-89-200-119-50-40-39-49-117(114)119)170(272)218-129(82-102(4)5)171(273)228-152(103(6)7)178(280)215-121(53-44-72-199-186(192)193)162(264)201-91-141(242)209-120(52-43-71-198-185(190)191)161(263)204-94-151(257)258)230-172(274)131(83-111-45-33-31-34-46-111)219-167(269)126(64-69-149(253)254)214-166(268)122(51-41-42-70-195-144(245)98-290-79-78-289-76-74-197-145(246)99-291-80-77-288-75-73-196-139(240)66-61-127(183(285)286)211-140(241)54-37-29-27-25-23-21-19-20-22-24-26-28-30-38-55-146(247)248)212-158(260)107(12)206-157(259)106(11)207-165(267)125(60-65-138(189)239)210-142(243)92-202-163(265)123(62-67-147(249)250)213-168(270)128(81-101(2)3)217-169(271)130(85-113-56-58-116(238)59-57-113)220-175(277)135(95-233)223-177(279)137(97-235)224-179(281)153(104(8)9)229-174(276)134(88-150(255)256)221-176(278)136(96-234)225-182(284)156(110(15)237)231-173(275)132(84-112-47-35-32-36-48-112)222-181(283)155(109(14)236)227-143(244)93-203-164(266)124(63-68-148(251)252)226-184(287)187(16,17)232-160(262)118(188)87-115-90-194-100-205-115/h31-36,39-40,45-50,56-59,89-90,100-110,118,120-137,152-156,200,233-238H,18-30,37-38,41-44,51-55,60-88,91-99,188H2,1-17H3,(H2,189,239)(H,194,205)(H,195,245)(H,196,240)(H,197,246)(H,201,264)(H,202,265)(H,203,266)(H,204,263)(H,206,259)(H,207,267)(H,208,282)(H,209,242)(H,210,243)(H,211,241)(H,212,260)(H,213,270)(H,214,268)(H,215,280)(H,216,261)(H,217,271)(H,218,272)(H,219,269)(H,220,277)(H,221,278)(H,222,283)(H,223,279)(H,224,281)(H,225,284)(H,226,287)(H,227,244)(H,228,273)(H,229,276)(H,230,274)(H,231,275)(H,232,262)(H,247,248)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,285,286)(H4,190,191,198)(H4,192,193,199)/t105-,106-,107-,108-,109+,110+,118-,120-,121-,122-,123-,124-,125-,126-,127+,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,152-,153-,154-,155-,156-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSWIYLPEUIQAV-CCUURXOWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC6=CN=CN6)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CC[C@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC6=CN=CN6)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C187H291N45O59 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4114 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910463-68-2 | |
Record name | Semaglutide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910463682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Semaglutide18-[[(1R)-4-[2-[2-[2-[2-[2-[2-[[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1Himidazol-5-yl)propanoyl]amino]-2-methylpropanoyl]amino]-4 carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4 carboxybutanoyl]amino]acetyl]amino]-5 oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-18-oxooctadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.